![molecular formula C24H21Cl2N3OS B3008904 (Z)-[(4-chlorophenyl)methoxy]({2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine CAS No. 383148-24-1](/img/structure/B3008904.png)
(Z)-[(4-chlorophenyl)methoxy]({2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine
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Overview
Description
The compound contains several functional groups including a methoxy group, a sulfanyl group, and an imidazo[1,2-a]pyridine group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of various intermediates . The synthesis could potentially involve the reaction of a 4-chlorophenyl methoxy group with a 2,7-dimethylimidazo[1,2-a]pyridin-3-yl group, followed by the addition of a 4-chlorophenyl sulfanyl group .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a large number of atoms. The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the methoxy group could undergo nucleophilic substitution reactions, while the imidazo[1,2-a]pyridine group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the methoxy group could increase the compound’s solubility in polar solvents .Scientific Research Applications
- Diarylquinolines are known for their anticancer activity, making this compound a potential candidate for further investigation in cancer therapy .
- Quinoline derivatives have demonstrated antitubercular properties. Given the structural features of our compound, it could be explored as a novel agent against tuberculosis .
- Compounds containing a diarylquinoline substructure have shown antifungal activity. Our molecule’s unique arrangement warrants evaluation for antifungal efficacy .
- Diarylquinolines exhibit antiviral properties. Researchers could investigate whether our compound has activity against specific viruses .
- Researchers might explore its potential in areas such as organic electronics, sensors, or optoelectronic devices .
Anticancer Properties
Antitubercular Activity
Antifungal Potential
Antiviral Applications
Functional Material Chemistry
Nonlinear Optics
Future Directions
properties
IUPAC Name |
(Z)-N-[(4-chlorophenyl)methoxy]-2-(4-chlorophenyl)sulfanyl-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2N3OS/c1-16-11-12-29-23(13-16)27-17(2)24(29)22(15-31-21-9-7-20(26)8-10-21)28-30-14-18-3-5-19(25)6-4-18/h3-13H,14-15H2,1-2H3/b28-22+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGWTMNJICRQFJ-XAYXJRQQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=NOCC3=CC=C(C=C3)Cl)CSC4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)/C(=N/OCC3=CC=C(C=C3)Cl)/CSC4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-[(4-chlorophenyl)methoxy]({2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine |
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